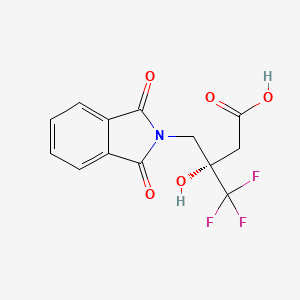

(s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Description

Properties

Molecular Formula |

C13H10F3NO5 |

|---|---|

Molecular Weight |

317.22 g/mol |

IUPAC Name |

(3S)-3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid |

InChI |

InChI=1S/C13H10F3NO5/c14-13(15,16)12(22,5-9(18)19)6-17-10(20)7-3-1-2-4-8(7)11(17)21/h1-4,22H,5-6H2,(H,18,19)/t12-/m0/s1 |

InChI Key |

DWWWFCHWHXIPAH-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@](CC(=O)O)(C(F)(F)F)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Multistep Synthesis via Phthalimide Intermediate

The core structure of this compound relies on introducing the 1,3-dioxoisoindolin-2-yl moiety through phthalimide derivatives. A representative approach, adapted from studies on related trifluoromethyl-hydroxybutanoic acid analogs, involves:

Step 1: Synthesis of Phthalimide Precursor

Phthalimide is prepared via fusion of phthalic anhydride and urea at 140°C. This intermediate serves as a protected amine source.

Step 2: Alkylation and Stereochemical Control

The trifluoro-hydroxybutanoic acid backbone is constructed through alkylation of a β-keto ester with a trifluoromethyl source (e.g., CF₃SiMe₃). Asymmetric induction is critical here:

- Chiral Catalysts : Nickel or palladium complexes with chiral ligands (e.g., BINAP) enable enantioselective alkylation.

- Chiral Auxiliaries : Evans oxazolidinones or Oppolzer’s sultams direct stereochemistry during alkylation.

Step 3: Coupling with Phthalimide

The hydroxyl group is activated (e.g., as a mesylate or tosylate) and reacted with potassium phthalimide under nucleophilic substitution conditions. For example:

Step 4: Hydrolysis and Purification

Acidic hydrolysis (e.g., HCl/EtOH) removes protecting groups, followed by recrystallization or chromatography for enantiomeric purification.

Resolution of Racemic Mixtures

When stereoselective synthesis is challenging, resolution techniques are employed:

- Chiral Chromatography : Using columns with cellulose- or amylose-based stationary phases.

- Diastereomeric Salt Formation : Reacting the racemic acid with a chiral base (e.g., cinchonidine) and separating via crystallization.

Key Reaction Data and Comparative Analysis

The table below consolidates reaction conditions and yields from analogous syntheses:

Challenges and Optimization

- Steric Hindrance : Bulky trifluoromethyl groups necessitate prolonged reaction times or elevated temperatures.

- Enantiomeric Excess (ee) : Achieving >90% ee requires optimized chiral catalysts or repeated crystallizations.

- Scalability : Photoredox methods face scalability issues due to light penetration limitations.

Chemical Reactions Analysis

Types of Reactions

(s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The dioxoisoindolinyl group can be reduced to form a more saturated ring structure.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the dioxoisoindolinyl group leads to a more saturated ring structure.

Scientific Research Applications

(s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a useful probe in studying biological processes.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other trifluoro-hydroxybutanoic acid derivatives but differs in substituent groups. A key analog is 4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butanoic acid (CID 16227801), which replaces the dioxoisoindolinyl group with a methylimidazole moiety . Below is a comparative analysis:

| Property | (s)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid | CID 16227801 |

|---|---|---|

| Core Structure | Trifluoro-hydroxybutanoic acid | Trifluoro-hydroxybutanoic acid |

| Substituent | 1,3-Dioxoisoindolin-2-ylmethyl (aromatic, electron-withdrawing) | 1-Methylimidazol-2-yl (heterocyclic, basic) |

| Molecular Formula | Not explicitly provided in available sources | C₈H₉F₃N₂O₃ |

| Key Functional Groups | -COOH, -OH, -CF₃, isoindoline dione | -COOH, -OH, -CF₃, imidazole |

Implications of Substituent Differences

- Bioactivity Clustering : Studies indicate that substituents dictate bioactivity profiles. For example, aromatic groups like dioxoisoindolinyl may enhance protein binding via π-π interactions, while imidazole-containing analogs (e.g., CID 16227801) could target enzymes or receptors with histidine-rich active sites .

- Metabolic Stability : The trifluoromethyl group in both compounds improves metabolic stability by resisting oxidative degradation, but the dioxoisoindolinyl group may reduce solubility compared to the more polar imidazole .

Research Findings and Data Mining Insights

Structural Similarity and Bioactivity

Hierarchical clustering of 37 small molecules revealed that structural similarities strongly correlate with shared bioactivity profiles and protein targets . For instance:

- Compounds with trifluoro-hydroxybutanoic acid cores cluster together, suggesting conserved mechanisms such as inhibition of dehydrogenases or modulation of fluorinated metabolic pathways.

- Substituent-driven divergence (e.g., dioxoisoindolinyl vs. imidazole) explains differences in cytotoxicity or target specificity .

Substructure-Activity Relationships

Frequent substructure mining highlights the importance of the trifluoro-hydroxybutanoic acid motif in conferring electronegativity and hydrogen-bonding capacity, critical for interactions with biological targets. The dioxoisoindolinyl group, a rare substructure, may contribute to unique pharmacological properties, such as kinase inhibition or proteasome modulation, as seen in isoindoline dione derivatives .

Biological Activity

(S)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The compound has a complex structure characterized by the presence of a dioxoisoindoline moiety and a trifluorohydroxybutanoic acid group. Its molecular formula is with a molecular weight of 352.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.24 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

The biological activity of this compound involves multiple mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Receptor Interaction : The compound exhibits binding affinity for various receptors, including cannabinoid receptors, which are implicated in pain modulation and cancer progression.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death.

- Anti-inflammatory Properties : There is evidence suggesting that it may reduce inflammation by modulating cytokine release.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces cytokine levels in inflammatory models |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human breast cancer cells demonstrated significant cytotoxicity. The compound was administered at varying concentrations (1 µM to 10 µM), resulting in a dose-dependent reduction in cell viability.

Table 3: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 65 |

| 10 | 40 |

Case Study 2: Anti-inflammatory Effects

In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing inflammatory diseases.

Q & A

Q. How can the stereochemical configuration of (S)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid be experimentally confirmed?

- Methodological Answer: The stereochemistry of this compound can be resolved using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous confirmation of the (S)-configuration at the chiral centers. For example, analogous hydroxybutanoic acid derivatives (e.g., (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid) have been structurally validated via SC-XRD with mean C–C bond precision of 0.002 Å . Alternatively, chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase can separate enantiomers and confirm optical purity.

Q. What synthetic strategies are effective for introducing the 1,3-dioxoisoindolin-2-ylmethyl group into hydroxybutanoic acid scaffolds?

- Methodological Answer: A two-step approach is commonly employed:

Protection of the hydroxyl group : Use tert-butyldimethylsilyl (TBS) ether or acetyl protection to prevent side reactions during subsequent steps.

Coupling reaction : React the protected hydroxybutanoic acid with 1,3-dioxoisoindoline-2-carbaldehyde via a nucleophilic addition (e.g., Grignard or organozinc reagents) under anhydrous conditions. Deprotection with tetrabutylammonium fluoride (TBAF) yields the final product. Similar methods are documented for synthesizing 3-hydroxy-4-phenylbutanoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing diastereomeric impurities in this compound?

- Methodological Answer: Discrepancies in - or -NMR signals (e.g., split peaks or unexpected coupling constants) may arise from incomplete purification or residual solvents. To address this:

- Perform 2D NMR (e.g., - HSQC or - COSY) to assign all protons and identify overlapping signals.

- Compare experimental data with computational NMR predictions (e.g., using Gaussian 16 with the B3LYP/6-311+G(d,p) basis set). For example, PubChem data for (S)-2-hydroxy-3-methylbutanoic acid includes InChIKey and computed spectral properties .

Q. What strategies optimize enantiomeric excess (ee) during asymmetric synthesis of this compound?

- Methodological Answer: High ee can be achieved via:

- Chiral catalysts : Use Evans’ oxazaborolidine catalysts (e.g., (R)-CBS catalyst) for enantioselective reduction of ketone intermediates.

- Enzymatic resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze undesired enantiomers in racemic mixtures. For instance, enzymatic methods are effective for resolving 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives .

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic hydrolysis to convert both enantiomers into a single product.

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer: The electron-withdrawing trifluoromethyl group enhances acid stability but may promote β-elimination under basic conditions. Stability studies should include:

- pH-rate profiling : Monitor degradation kinetics in buffers (pH 1–13) at 25°C using HPLC-PDA.

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Safety data for structurally related compounds (e.g., (2S,3R)-hydroxybutanoic acid derivatives) recommend storage at -20°C in inert atmospheres .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer: Apparent contradictions often arise from impurities or polymorphic forms. To resolve this:

Purify the compound : Use recrystallization from ethyl acetate/hexane (1:3) to obtain a single polymorph.

Characterize solubility : Perform shake-flask experiments in solvents (e.g., DMSO, water, ethanol) at 25°C, quantifying solubility via UV-Vis spectroscopy at λ = 254 nm.

Validate with Hansen solubility parameters : Compare experimental results with calculated parameters (δD, δP, δH) using software like HSPiP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.